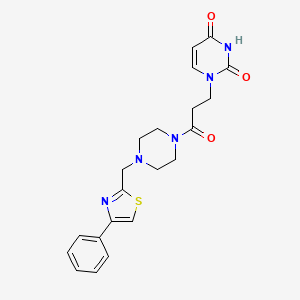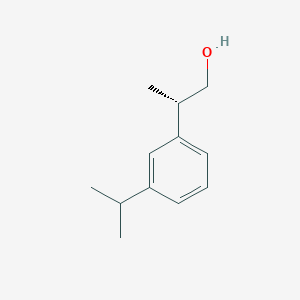
(2S)-2-(3-Propan-2-ylphenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(3-Propan-2-ylphenyl)propan-1-ol, also known as dexibuprofen, is a non-steroidal anti-inflammatory drug (NSAID) that is used to relieve pain and inflammation. It is a chiral molecule that exists in two enantiomeric forms, with the (S)-enantiomer being the active form. Dexibuprofen is a derivative of ibuprofen, which is a widely used NSAID. However, dexibuprofen has been found to have some advantages over ibuprofen, including higher potency and fewer side effects.
Mechanism of Action
Like other NSAIDs, (2S)-2-(3-Propan-2-ylphenyl)propan-1-ol works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are lipid molecules that play a key role in the inflammatory response, and their production is increased in response to injury or infection. By reducing the production of prostaglandins, (2S)-2-(3-Propan-2-ylphenyl)propan-1-ol can help to alleviate pain and inflammation.
Biochemical and Physiological Effects:
Dexibuprofen has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the production of cytokines, which are involved in the inflammatory response. It has also been found to reduce the activity of matrix metalloproteinases, which are enzymes that are involved in tissue remodeling and repair. Dexibuprofen can also affect the cardiovascular system, as it has been found to reduce platelet aggregation and lower blood pressure.
Advantages and Limitations for Lab Experiments
Dexibuprofen has several advantages for use in laboratory experiments. It is a well-characterized molecule that is readily available, and its synthesis is well-established. It is also relatively stable and has a long shelf life. However, (2S)-2-(3-Propan-2-ylphenyl)propan-1-ol does have some limitations, particularly in terms of its solubility. It is poorly soluble in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several potential future directions for research on (2S)-2-(3-Propan-2-ylphenyl)propan-1-ol. One area of interest is its potential use in cancer therapy. Several studies have suggested that (2S)-2-(3-Propan-2-ylphenyl)propan-1-ol may have anti-cancer properties, and further research in this area could lead to the development of new cancer treatments. Another area of interest is the development of new formulations of (2S)-2-(3-Propan-2-ylphenyl)propan-1-ol that could improve its solubility and bioavailability. Finally, there is potential for research on the mechanism of action of (2S)-2-(3-Propan-2-ylphenyl)propan-1-ol, particularly in terms of its effects on cytokine production and matrix metalloproteinase activity.
Synthesis Methods
Dexibuprofen can be synthesized from ibuprofen via a resolution process that separates the (S)-enantiomer from the (R)-enantiomer. This can be achieved using various methods, such as chiral chromatography or enzymatic resolution. The (S)-enantiomer can also be synthesized directly from a chiral precursor using asymmetric synthesis.
Scientific Research Applications
Dexibuprofen has been the subject of numerous scientific studies, particularly in the fields of pharmacology and medicinal chemistry. Its anti-inflammatory and analgesic properties have been extensively studied, and it has been found to be effective in treating a range of conditions, including osteoarthritis, rheumatoid arthritis, and menstrual pain. Dexibuprofen has also been investigated for its potential use in cancer therapy, as it has been found to inhibit the growth of certain cancer cells.
properties
IUPAC Name |
(2S)-2-(3-propan-2-ylphenyl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-9(2)11-5-4-6-12(7-11)10(3)8-13/h4-7,9-10,13H,8H2,1-3H3/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDLKNHPVKYEIG-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C(C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=CC=CC(=C1)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

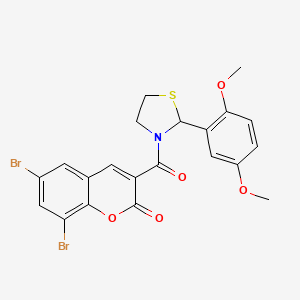
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2353800.png)
![2-[Bis(2,2,2-trifluoroethoxy)phosphoryl]acetonitrile](/img/structure/B2353801.png)
![2-cyclopropyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride](/img/structure/B2353803.png)
![2,4-dimethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2353805.png)
![6-(6-Ethyl-5-fluoropyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2353806.png)
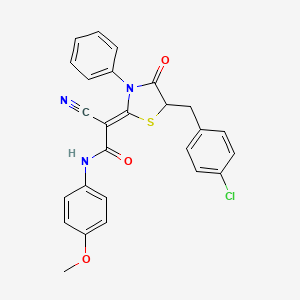
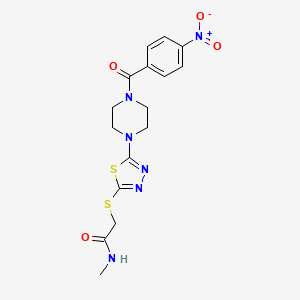
![3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol](/img/structure/B2353813.png)
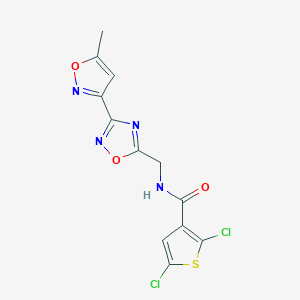
![4-{1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2353815.png)
![2-(2-((difluoromethyl)sulfonyl)benzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2353817.png)

